

Application Notes and Protocols for GPX4 Activator Administration in Mice

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Compound of Interest

Compound Name: *GPX4 activator 1*

Cat. No.: *B15582804*

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These application notes provide detailed protocols for the dosage and administration of Glutathione Peroxidase 4 (GPX4) activators in mouse models, specifically focusing on Selenomethionine (SeMet) and developmental compounds like Compound A9 and its derivatives. The protocols are intended for researchers, scientists, and drug development professionals working on therapeutic strategies involving the modulation of ferroptosis.

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in the iron-dependent cell death pathway known as ferroptosis. Pharmacological activation of GPX4 is a promising therapeutic strategy for diseases where ferroptosis plays a pathogenic role, such as in doxorubicin-induced cardiotoxicity. This document outlines protocols for in vivo studies in mice using known GPX4 activators.

Data Presentation: GPX4 Activator Dosage in Mice

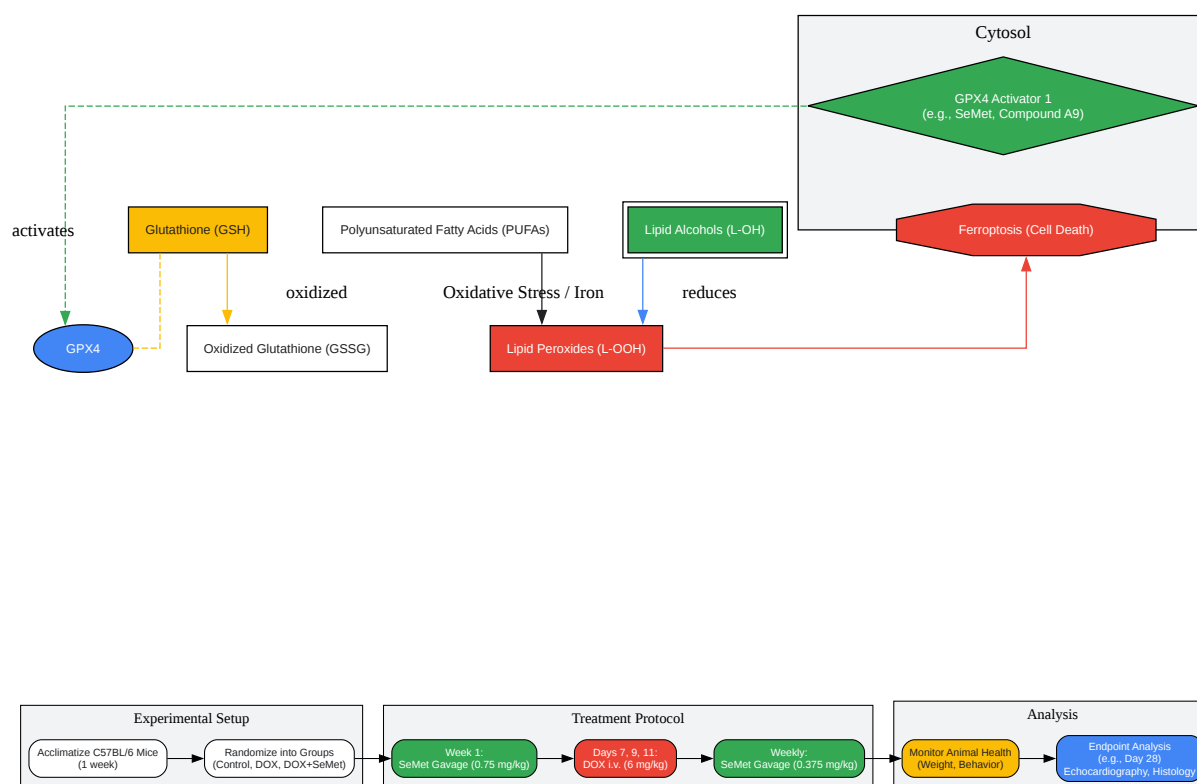
The following table summarizes the quantitative data for the administration of GPX4 activators in mice based on published studies.

Compound	Mouse Strain	Disease Model	Dosage	Administration Route	Dosing Schedule
Selenomethionine (SeMet)	C57BL/6	Doxorubicin-induced Cardiotoxicity	0.75 mg/kg (pre-doxorubicin) and 0.375 mg/kg (post-doxorubicin)	Gavage	Weekly
Compound C3 (optimized from A9)	C57BL/6	Doxorubicin-induced Myocardial Injury	Not specified in abstract	Not specified in abstract	Not specified in abstract
PKUMDL-LC-102 (in rats)	Wistar Rats	Contusive Spinal Cord Injury	10 mg/kg	Intraperitoneal	Not specified

Note: Data for Compound C3 is based on an abstract, and specific details on dosage and administration are not publicly available. The data for PKUMDL-LC-102 is from a rat model and may require optimization for mouse studies.

Signaling Pathway of GPX4 in Ferroptosis Inhibition

Activation of GPX4 is central to the prevention of ferroptosis. The pathway involves the reduction of lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. This process is critical for maintaining cell membrane integrity.



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